2-[(3-Methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone
Description
Properties
IUPAC Name |
2-(3-methoxyphenyl)sulfanyl-1-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S2/c1-9-13(21-14-15-8-16-17(9)14)12(18)7-20-11-5-3-4-10(6-11)19-2/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXNGNQEJWPDSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(=O)CSC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone is a complex organic molecule with significant potential in medicinal chemistry. It features a thiazole and triazole moiety that are known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
- Molecular Formula : C14H13N3O2S2
- Molecular Weight : 319.40192 g/mol
- CAS Number : Not specified in the results but can be referenced as CB51539072.
Biological Activities
The biological activity of this compound is largely influenced by its structural components, particularly the thiazole and triazole rings. These rings have been associated with various pharmacological effects including:
- Anticancer Activity : Compounds containing triazole and thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. Research indicates that triazole derivatives can exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
- Antimicrobial Properties : The incorporation of sulfur and nitrogen heterocycles has been linked to enhanced antimicrobial activity. Studies have shown that similar compounds exhibit significant antibacterial and antifungal properties .
Anticancer Studies
A study focusing on the synthesis and biological evaluation of triazole derivatives found that compounds similar to 2-[(3-methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone displayed potent cytotoxicity against human malignant cell lines. For instance, compound derivatives were screened for their ability to inhibit cell growth in MCF-7 cells, with some showing IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | Bel-7402 | 8.0 |
| 2-Methylthiazolo-Triazole Derivative | MCF-7 | 4.5 |
Antimicrobial Activity
Research on thiazole derivatives has demonstrated their effectiveness against a range of bacterial strains. In comparative studies, compounds featuring similar structures to 2-[(3-methoxyphenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone exhibited antimicrobial activities comparable to standard antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 10 µg/mL |
The biological activities of this compound can be attributed to its ability to interact with biomolecules within cells. The thiazole and triazole rings are known to participate in hydrogen bonding and π-stacking interactions with DNA or proteins, potentially disrupting cellular processes such as replication or signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., 3-methoxy in the target compound) improve solubility and metabolic stability compared to unsubstituted phenyl analogs .
- Bulky substituents (e.g., quinolinyloxymethyl in ) are associated with anticancer activity but may reduce oral bioavailability due to steric hindrance .
Core Heterocycle Modifications
Table 2: Thiazolo-Triazole Core Variations
Key Observations :
- Fused systems (e.g., bi-triazoles in ) exhibit diverse activities, highlighting the core’s versatility in drug design .
- Polar substituents (e.g., carbonitriles) on the core enhance anticancer activity, likely due to increased electrophilicity and target binding .
Research Findings and Structure-Activity Relationships (SAR)
- Methoxy vs. Halogen Substitutents : The 3-methoxyphenyl group in the target compound provides a balance between solubility and lipophilicity, unlike halogenated analogs (e.g., 4-fluorophenyl in ), which may exhibit higher toxicity .
- Sulfanyl Group Flexibility : The sulfanyl linker allows for diverse substitutions, enabling fine-tuning of pharmacokinetic properties. For example, benzylsulfanyl derivatives () show improved stability compared to aliphatic thioethers .
- Triazole-Thiol Interactions : Compounds retaining a triazole-thiol moiety (e.g., ) demonstrate broad-spectrum antimicrobial activity, suggesting that modifications to the sulfanyl group in the target compound could expand its therapeutic profile .
Q & A
(Basic) What synthetic methodologies are recommended for preparing this compound?
Answer:
A robust approach involves heterocyclic coupling under optimized catalytic conditions. For example, a PEG-400 solvent system with Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C can facilitate thioether bond formation between thiazolo-triazole and methoxyphenyl precursors. The reaction is monitored via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purity . Key steps include:
- Molar ratio control : Equimolar reactants (1:1) to minimize side products.
- Temperature optimization : Maintain 70–80°C to balance reaction rate and thermal stability of the thiazolo-triazole core.
(Basic) Which analytical techniques are critical for structural characterization?
Answer:
- IR spectroscopy : Identify functional groups like C=O (1680–1720 cm⁻¹), S–C (650–700 cm⁻¹), and aromatic C–H stretching (3000–3100 cm⁻¹) .
- ¹H NMR : Key signals include:
- Computational parameters : Use topological polar surface area (TPSA, e.g., ~102 Ų) and XLogP (e.g., ~1.8) to predict solubility and permeability .
(Advanced) How can researchers resolve contradictions in spectral data for this compound?
Answer:
Discrepancies in NMR or IR data may arise from tautomerism or solvatomorphism. For example, thione-thiol tautomerism in triazole derivatives (common in similar structures) can shift proton signals by 0.3–0.5 ppm. Mitigation strategies include:
- Variable-temperature NMR : Monitor dynamic equilibria at 25°C vs. 60°C .
- Solvent screening : Compare DMSO-d₆ (polar) vs. CDCl₃ (nonpolar) to assess hydrogen bonding effects .
(Advanced) What strategies optimize reaction yields for derivatives with modified sulfanyl groups?
Answer:
- Nucleophilic substitution : Replace the 3-methoxyphenyl group using K₂CO₃ in acetone (dropwise addition, 1 hour stirring) to form alkyl/aryl derivatives .
- Oxidation control : Use H₂O₂ (30%) under ice-cooling to convert sulfanyl to sulfone groups without degrading the thiazolo-triazole ring .
(Advanced) How can the reactivity of the sulfanyl group be exploited for functionalization?
Answer:
The sulfanyl group undergoes:
- Oxidation : Yield sulfoxides (H₂O₂, 0°C) or sulfones (KMnO₄, acidic conditions) .
- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
- Thiol-ene "click" chemistry : UV-initiated radical addition to alkenes for bioconjugation .
(Basic) What computational tools predict the compound’s physicochemical properties?
Answer:
- Lipophilicity : Calculate XLogP (~1.8) using fragment-based methods (e.g., Molinspiration).
- Polar surface area : Use TPSA (102 Ų) to assess membrane permeability (Rule of Five compliance) .
- Tautomer prediction : Tools like ACD/Labs or Gaussian for energy-minimized tautomer distributions .
(Advanced) How to design bioactivity assays for this compound’s derivatives?
Answer:
- Target selection : Prioritize kinases or phosphatases due to the thiazolo-triazole scaffold’s affinity for ATP-binding pockets (see triazole-thiadiazine analogs in ).
- Assay conditions :
(Advanced) What are the challenges in scaling up synthesis from lab to pilot scale?
Answer:
- Catalyst recovery : Bleaching Earth Clay can be reused ≤3 times with <5% yield drop in PEG-400 .
- Solvent choice : Replace PEG-400 with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste .
- Crystallization control : Use anti-solvent precipitation (water:acetic acid 3:1) to ensure polymorph consistency .
(Basic) How to validate purity for publication-quality samples?
Answer:
- HPLC-DAD : Use a C18 column (MeCN:H₂O 60:40, 1 mL/min); target ≥95% purity with single peak .
- Elemental analysis : Match calculated vs. observed C, H, N, S values (±0.3% tolerance) .
(Advanced) What mechanistic insights guide the design of stable derivatives?
Answer:
- Steric shielding : Introduce methyl groups at the 6-position of the thiazolo-triazole to block metabolic oxidation .
- Electronic tuning : Replace 3-methoxy with electron-withdrawing groups (e.g., NO₂) to enhance electrophilic reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
